1,2,3,4-Tetramethyl-5-nitronaphthalene
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Overview
Description
1,2,3,4-Tetramethyl-5-nitronaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of four methyl groups and one nitro group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethyl-5-nitronaphthalene can be synthesized through the pyrolysis of 5- and 8-nitro-1,2,3,4,10,10-hexamethyl-1,4-dihydro-1,4-ethanonaphthalen-9-ones and their 6- and 7-nitro-isomers . The reaction involves heating these precursors to high temperatures, leading to the formation of the desired nitronaphthalene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-5-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration reactions using reagents like nitric acid in the presence of sulfuric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1,2,3,4-Tetramethyl-5-aminonaphthalene.
Oxidation: 1,2,3,4-Tetramethyl-5-naphthoic acid.
Scientific Research Applications
1,2,3,4-Tetramethyl-5-nitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-5-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methyl groups can affect the compound’s solubility and stability, impacting its overall behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethyl-6-nitronaphthalene: Similar structure but with the nitro group at a different position.
1,3,5-Trimethylbenzene: Another methyl-substituted aromatic compound, but with a benzene ring instead of a naphthalene ring.
Uniqueness
1,2,3,4-Tetramethyl-5-nitronaphthalene is unique due to the specific arrangement of its methyl and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
65839-49-8 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-8-9(2)11(4)14-12(10(8)3)6-5-7-13(14)15(16)17/h5-7H,1-4H3 |
InChI Key |
UAYRVFUDEXHZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C=CC=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
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